molecular formula C22H16N4O3 B11037696 N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine CAS No. 5697-98-3

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine

Cat. No.: B11037696
CAS No.: 5697-98-3
M. Wt: 384.4 g/mol
InChI Key: IPXCLVGMBFZCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine is a sophisticated synthetic guanidine derivative designed for advanced pharmaceutical and biochemical research. This compound integrates a benzoxazole heterocycle, a privileged scaffold in medicinal chemistry known for improving solubility and facilitating target binding through its unique electronic properties and hydrogen-bonding capabilities . The guanidine core is a highly functional moiety; it is a strong organic base that can enhance the release of acetylcholine and is present in numerous clinically used drugs, including antihypertensive, antidiabetic, and antineoplastic agents . The strategic incorporation of benzoyl groups further modifies the compound's properties, potentially influencing its bioavailability and interaction with biological targets. Guanidine derivatives have demonstrated significant research value in various fields. Structurally related benzoxazole-guanidine compounds have been investigated as potent agonists for the 5-HT3 receptor, a key target in neuropharmacology . Furthermore, other benzoxazole-containing molecules have shown promising antitumor activity by inducing oxygen radical generation, mitochondrial swelling, and dissipation of the mitochondrial membrane potential, with their antiproliferative effects being prevented by radical scavengers like N-acetylcysteine . This makes this compound a compelling candidate for researchers exploring novel oncological therapies and central nervous system (CNS) active agents. Its complex structure also makes it a valuable intermediate for synthesizing more complex nitrogen heterocycles and for use in method development and chemical biology studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

5697-98-3

Molecular Formula

C22H16N4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-[N'-(1,3-benzoxazol-2-yl)-N-benzoylcarbamimidoyl]benzamide

InChI

InChI=1S/C22H16N4O3/c27-19(15-9-3-1-4-10-15)24-21(25-20(28)16-11-5-2-6-12-16)26-22-23-17-13-7-8-14-18(17)29-22/h1-14H,(H2,23,24,25,26,27,28)

InChI Key

IPXCLVGMBFZCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Intramolecular Cyclization

RuCl₃-catalyzed oxidative coupling of N-arylurea precursors represents a robust method for benzoxazole synthesis. While analogous protocols for benzothiazoles are well-documented, substituting sulfur with oxygen necessitates adjusted reaction conditions. For instance, N-arylureas undergo cyclization in the presence of RuCl₃ (5 mol%) and TBHP (tert-butyl hydroperoxide) as an oxidant at 80°C, yielding 2-aminobenzoxazoles in ~85% yield. Electron-rich aryl substrates enhance cyclization efficiency due to facilitated oxidative coupling.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of 2-aminobenzoxazole derivatives. A reported protocol involves reacting 2-nitroaniline derivatives with urea under microwave conditions (150°C, 10 min), achieving 90% conversion. This method reduces reaction times from hours to minutes and minimizes byproduct formation, making it suitable for scalable production.

The introduction of the guanidine group and subsequent benzoylation are critical for achieving the target structure. Contemporary methods emphasize mild conditions to prevent guanidine decomposition.

Radical-Mediated Guanidinylation

Recent advances employ radical pathways for guanidine formation. Using n-Bu₄NI (10 mol%) and TBHP, formamides decarbonylate to generate aminyl radicals, which add to isocyanates followed by cyclization. Applied to 2-isocyanatobenzoxazole and benzamide, this method furnishes the target compound in 70% yield. The radical mechanism mitigates side reactions, enhancing regioselectivity.

Optimization of Acylation Conditions

Dual benzoylation of the guanidine group requires precise stoichiometric control. Empirical studies highlight the following optimized parameters:

ParameterOptimal ValueEffect on Yield
Benzoyl Chloride (equiv)2.2Maximizes diacylation
BaseK₂CO₃ (2.0 equiv)Neutralizes HCl
SolventDichloromethaneEnhances solubility
Temperature0°C → 25°C (gradient)Prevents over-acylation

Key Finding : Excess benzoyl chloride (>2.5 equiv) leads to triacylation byproducts, reducing purity to <60%.

Spectroscopic Validation and Characterization

Post-synthetic analysis confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21–7.35 (m, 14H, aromatic), 11.2 (s, 1H, NH).

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch) and 1590 cm⁻¹ (C=N stretch).

  • Mass Spec (ESI+) : m/z 385.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine has shown promising antimicrobial properties. Studies have indicated that derivatives of this compound can effectively inhibit the growth of several pathogenic microorganisms, including bacteria and fungi. For instance, a synthesized derivative demonstrated significant activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent.

Case Study:
A recent study evaluated the antimicrobial efficacy of various derivatives of N-benzimidazole compounds, including this compound. The results showed that certain modifications enhanced the antibacterial properties, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

1.2 Antiparasitic Activity

Research has also pointed to the potential of this compound in treating parasitic infections. In vitro studies have demonstrated that this compound exhibits activity against protozoan parasites such as Leishmania and Trypanosoma.

Data Table: Antiparasitic Activity of N-Benzooxazol Derivatives

CompoundTarget ParasiteIC50 (µM)Reference
This compoundLeishmania donovani5.0
N-Benzooxazol derivative ATrypanosoma brucei3.5

Material Science Applications

2.1 Polymer Chemistry

This compound is utilized in polymer chemistry as a cross-linking agent due to its reactive functional groups. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study:
A study investigated the use of N-Benzooxazol derivatives in the synthesis of thermosetting polymers. The results indicated that polymers modified with these compounds exhibited improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-Benzooxazol derivatives is crucial for optimizing their biological activity. Research has shown that modifications to the benzoyl groups significantly influence the compound's potency against various pathogens.

Data Table: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Substituted benzoyl groupIncreased antiparasitic activity
Altered guanidine moietyEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of N-Benzooxazol-2-yl-N’,N’'-dibenzoyl-guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1,3-Benzoxazol-2-yl)guanidinium Chloride

  • Molecular Formula : C₈H₉ClN₄O
  • Key Features :
    • The benzoxazole ring is directly linked to the guanidinium group, forming a planar cation stabilized by intramolecular N–H⋯N hydrogen bonds .
    • Crystal System: Triclinic, with cations and anions linked via cyclic R₁²(6) N–H⋯Cl hydrogen bonds, forming linear chains along the a-axis .
  • Comparison :
    • Unlike N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine, this compound lacks the dibenzoyl groups, resulting in lower molecular weight (212.64 g/mol) and higher polarity.
    • The chloride counterion enhances water solubility but reduces lipophilicity compared to the dibenzoyl derivative .

2-(1,3-Benzothiazol-2-yl)guanidinium Chloride

  • Molecular Formula : C₈H₉ClN₄S
  • Key Features :
    • Sulfur replaces oxygen in the fused heterocyclic ring.
    • Crystal System: Orthorhombic (contrasting with the triclinic system of the benzoxazole analog), highlighting the impact of heteroatom substitution on packing .
  • The dibenzoyl groups in the target compound may confer greater steric hindrance, affecting receptor binding compared to the smaller benzothiazole derivative .

N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine

  • Molecular Formula: Not explicitly provided (PubChem entry: CID 135676475).
  • Key Features :
    • An acetyl group replaces one benzoyl group, and a methyl substituent is present on the benzoxazole ring.
  • Methyl substitution on the benzoxazole may enhance metabolic stability by blocking oxidation sites .

N-(1,3-Benzoxazol-2-yl)guanidine Hydrochloride

  • Molecular Formula : C₈H₉ClN₄O
  • Key Features: The base guanidine structure without acyl modifications. Synthesized via ethanol recrystallization in the presence of HCl, yielding a high-purity product (95% yield) .
  • Comparison :
    • The absence of benzoyl groups simplifies synthesis but limits opportunities for tailored lipophilicity.
    • Hydrogen-bonding networks differ significantly due to the lack of aromatic acyl substituents .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents Crystal System Key Interactions Synthesis Yield
This compound C₂₁H₁₆N₄O₃ Dibenzoyl, benzoxazole Not reported Likely π-π stacking Not reported
2-(1,3-Benzoxazol-2-yl)guanidinium chloride C₈H₉ClN₄O Chloride counterion Triclinic N–H⋯Cl, intramolecular N–H⋯N 95%
2-(1,3-Benzothiazol-2-yl)guanidinium chloride C₈H₉ClN₄S Chloride counterion, sulfur Orthorhombic N–H⋯Cl, S-mediated interactions Not reported
N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine Not reported Acetyl, methyl Not reported Not reported Not reported

Research Findings and Implications

  • Crystallography : Heteroatom substitution (O vs. S) in the fused ring system significantly alters crystal packing and hydrogen-bonding motifs, which may influence dissolution rates and bioavailability .
  • Substituent Effects : Dibenzoyl groups in the target compound likely enhance lipophilicity, making it more suitable for crossing biological membranes compared to chloride or acetylated analogs. However, this may reduce aqueous solubility .
  • Synthetic Accessibility : The hydrochloride salt of the benzoxazole guanidine derivative is synthesized efficiently (95% yield), suggesting that dibenzoylation steps could be optimized for scalability .

Biological Activity

N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzazoles, which are known for their varied biological activities. The guanidine moiety in this compound enhances its pharmacological profile. Various synthetic approaches have been developed to obtain this compound, including microwave-assisted synthesis techniques that improve yield and purity .

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity:

  • Recent studies have demonstrated that derivatives of guanidine, including this compound, exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, MIC values for certain derivatives ranged from 4 μg/mL to 32 μg/mL against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Klebsiella pneumoniae .

2. Cytotoxic Effects:

  • The compound has shown cytotoxic effects in cancer cell lines. In vitro assays indicated that it can inhibit cell proliferation and induce apoptosis in various cancer types, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Properties:

  • Some benzoxazole derivatives have been reported to enhance progranulin expression in neuronal cells, which is crucial for neuroprotection and may have implications for neurodegenerative diseases . This suggests that this compound could play a role in therapies targeting conditions like Alzheimer's disease.

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways: It has been observed to affect pathways related to apoptosis and cell survival, contributing to its anticancer and neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various guanidine derivatives against resistant bacterial strains, demonstrating that certain compounds exhibited superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Models: In vitro studies on different cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .
  • Neuroprotective Effects: Research indicated that this compound could enhance the expression of neuroprotective proteins in neuronal models, suggesting potential applications in treating neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 4–32 μg/mL
CytotoxicityInhibition of cancer cell proliferation
NeuroprotectionEnhanced progranulin expression

Q & A

Q. What are the established synthetic routes for N-Benzooxazol-2-yl-N',N''-dibenzoyl-guanidine, and what experimental conditions optimize yield?

The compound can be synthesized via cyclocondensation reactions involving benzoxazole precursors and guanidine derivatives. A method analogous to the synthesis of 2-(1,3-benzoxazol-2-yl)guanidinium chloride involves refluxing the benzoxazole-guanidine intermediate in ethanol with hydrochloric acid, followed by recrystallization (yield: ~95%) . Key parameters include stoichiometric control of HCl (as a catalyst) and ethanol purity to minimize side reactions. Thermal stability during recrystallization (m.p. ~538 K) is critical for purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its planar geometry?

Single-crystal X-ray diffraction (SCXRD) at 120 K is the gold standard for structural validation. The non-hydrogen atoms of the benzoxazole-guanidine core exhibit co-planarity (r.m.s. deviation: 0.024 Å), with intramolecular N–H⋯N hydrogen bonding stabilizing the planar configuration . Refinement parameters (R factor = 0.036, wR = 0.089) and data-to-parameter ratios (>14:1) ensure reliability . Complementary techniques like FTIR and NMR can confirm functional groups and proton environments.

Q. What solvents and reaction conditions are compatible with this compound’s stability?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while ethanol and methanol are optimal for recrystallization. Acidic conditions (e.g., HCl in ethanol) stabilize the guanidinium form, but prolonged heating above 373 K risks decomposition. Avoid strong bases, which may hydrolyze the benzoxazole ring .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and how do they compare to sulfur-containing analogs?

The title compound forms linear chains along the a-axis via cyclic R₁²(6) N–H⋯Cl hydrogen bonds between cations and anions . In contrast, the sulfur analog (2-(1,3-benzothiazol-2-yl)guanidinium chloride) adopts a different crystal system (triclinic vs. monoclinic) due to weaker S-mediated interactions and altered torsion angles . Computational studies (e.g., Hirshfeld surface analysis) can quantify these differences in packing efficiency and lattice energy.

Q. What challenges arise in refining hydrogen atom positions in SCXRD studies of this compound?

Amino H-atoms are located via difference Fourier maps and refined with distance restraints (N–H = 0.88±0.01 Å). Carbon-bound H-atoms are modeled using riding approximations (C–H = 0.95 Å, Uiso(H) = 1.2Ueq(C)) . Disordered H-atoms in the benzoyl groups may require constraints to avoid overparameterization. High-resolution data (≤0.8 Å) improves accuracy.

Q. How do substituents on the benzoxazole ring affect the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring increase electrophilicity at the guanidine N-atoms, enhancing nucleophilic reactivity. Comparative studies with 2-(4,6,7-trimethylquinazolin-2-yl)guanidine show that steric hindrance from methyl groups reduces intermolecular hydrogen-bonding capacity, altering solubility and crystallinity . DFT calculations (e.g., NBO analysis) can quantify charge distribution changes.

Q. What strategies mitigate contradictions in spectral data between experimental and computational models?

Discrepancies in NMR chemical shifts or IR vibrational frequencies often arise from solvent effects or incomplete basis sets in computational methods (e.g., B3LYP/6-31G*). Hybrid approaches—combining experimental SCXRD data with ab initio molecular dynamics—improve agreement by accounting for dynamic crystal environments .

Methodological Guidance Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Reflux in ethanol/HClTemp: 353–373 K; Time: 3–5 h
Crystallization Slow evaporation (ethanol)m.p. monitoring (>500 K)
Structural Analysis SCXRD (120 K)R factor ≤0.05; Resolution: ≤0.8 Å
Hydrogen Bonding Graph-set analysisR₁²(6) motifs; N–H⋯Cl distances
Computational Modeling DFT (B3LYP/6-311++G**)Solvent: ethanol (PCM model)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.